N-[(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]-2,2-dimethylpropanamide is a complex organic compound with a unique structure that includes a furan ring, a trifluoromethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]-2,2-dimethylpropanamide typically involves multiple steps The initial step often includes the preparation of the furan-2-ylmethylamine, which is then reacted with an appropriate aldehyde to form the imine intermediate This intermediate undergoes cyclization with a trifluoromethyl-substituted diketone to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone, while reduction of the imine group will produce an amine derivative.
Scientific Research Applications
N-[(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The furan ring and trifluoromethyl group are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-[(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-2,5-dioxo-1-phenyl-3-(methyl)pyrrolidin-3-yl]-2,2-dimethylpropanamide: Similar structure but lacks the trifluoromethyl group.
N-[(4Z)-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]-2,2-dimethylpropanamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the trifluoromethyl group in N-[(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]-2,2-dimethylpropanamide makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C23H24F3N3O4 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
N-[(4Z)-4-[1-(furan-2-ylmethylamino)ethylidene]-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C23H24F3N3O4/c1-14(27-13-16-11-8-12-33-16)17-18(30)29(15-9-6-5-7-10-15)20(32)22(17,23(24,25)26)28-19(31)21(2,3)4/h5-12,27H,13H2,1-4H3,(H,28,31)/b17-14+ |
InChI Key |
NNYVGYANNBZIFT-SAPNQHFASA-N |
Isomeric SMILES |
C/C(=C\1/C(=O)N(C(=O)C1(C(F)(F)F)NC(=O)C(C)(C)C)C2=CC=CC=C2)/NCC3=CC=CO3 |
Canonical SMILES |
CC(=C1C(=O)N(C(=O)C1(C(F)(F)F)NC(=O)C(C)(C)C)C2=CC=CC=C2)NCC3=CC=CO3 |
Origin of Product |
United States |
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